molecular formula C13H15Cl2NO B14960689 (2,6-Dichlorophenyl)(2-methylpiperidin-1-yl)methanone

(2,6-Dichlorophenyl)(2-methylpiperidin-1-yl)methanone

Katalognummer: B14960689
Molekulargewicht: 272.17 g/mol
InChI-Schlüssel: UFDTUGMGZMXZSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dichlorobenzoyl)-2-methylpiperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzoyl group attached to a methylpiperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzoyl)-2-methylpiperidine typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dichlorobenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dichlorobenzoyl)-2-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichlorobenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit chitin synthesis in insects, making it a potential insecticide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,6-Dichlorobenzoyl)-2-methylpiperidine is unique due to its specific combination of a dichlorobenzoyl group and a methylpiperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Eigenschaften

Molekularformel

C13H15Cl2NO

Molekulargewicht

272.17 g/mol

IUPAC-Name

(2,6-dichlorophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15Cl2NO/c1-9-5-2-3-8-16(9)13(17)12-10(14)6-4-7-11(12)15/h4,6-7,9H,2-3,5,8H2,1H3

InChI-Schlüssel

UFDTUGMGZMXZSK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1C(=O)C2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.